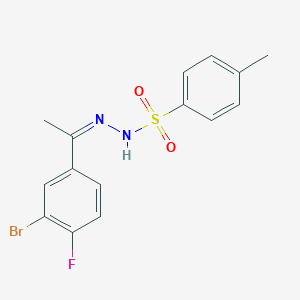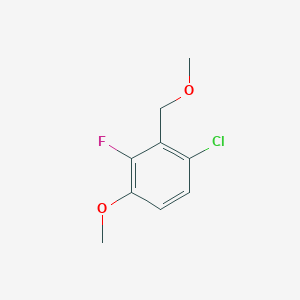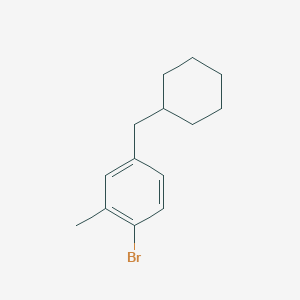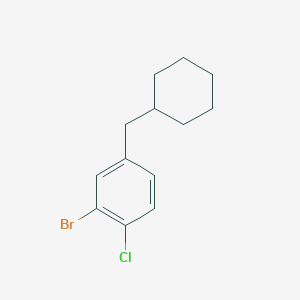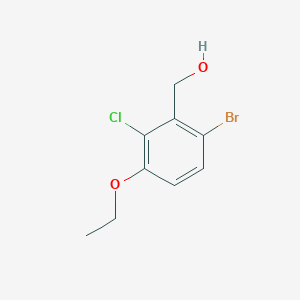
(6-Bromo-2-chloro-3-ethoxyphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(6-Bromo-2-chloro-3-ethoxyphenyl)methanol” is a chemical compound . It is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular formula of “(6-Bromo-2-chloro-3-ethoxyphenyl)methanol” is C9H10BrClO2 . The average mass is 265.531 Da and the monoisotopic mass is 263.955261 Da .Aplicaciones Científicas De Investigación
Enantiomeric Synthesis
One application of compounds similar to (6-Bromo-2-chloro-3-ethoxyphenyl)methanol is in the synthesis of enantiomerically pure diarylethanes. For example, Zhang et al. (2014) developed a facile 7-step procedure to synthesize enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethanes, starting from a similar compound (Zhang, Shuo, et al., 2014). This process is significant for producing optically pure enantiomers with high enantiomeric purities.
Palladium-Catalyzed Halogenation
Sun et al. (2014) demonstrated the preparation of (6-Amino-2-chloro-3-fluorophenyl)methanol through palladium-catalyzed iterative C-H halogenation reactions. This method offered advantages over traditional synthesis, such as milder conditions and higher selectivity (Sun, Xiuyun, et al., 2014).
Natural Product Synthesis
Akbaba et al. (2010) reported the total synthesis of a biologically active natural product starting from a compound similar to (6-Bromo-2-chloro-3-ethoxyphenyl)methanol. This synthesis highlights the potential for using such compounds as precursors in the production of biologically active molecules (Akbaba, Yusuf, et al., 2010).
Organic Reaction Studies
Kimpe et al. (1997) studied the preparation of 3-chloro- and 3-bromo-2-arylpyrroles, potentially active in pharmaceutical sciences, starting from compounds similar to (6-Bromo-2-chloro-3-ethoxyphenyl)methanol (Kimpe, N., et al., 1997).
Antibacterial Compounds from Marine Algae
Xu et al. (2003) isolated bromophenols from a marine alga, identifying compounds structurally similar to (6-Bromo-2-chloro-3-ethoxyphenyl)methanol, which exhibited moderate antibacterial activity (Xu, N., et al., 2003).
Propiedades
IUPAC Name |
(6-bromo-2-chloro-3-ethoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO2/c1-2-13-8-4-3-7(10)6(5-12)9(8)11/h3-4,12H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPLEFYEOUCTJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)Br)CO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Bromo-2-chloro-3-ethoxyphenyl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

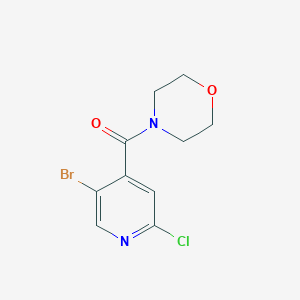
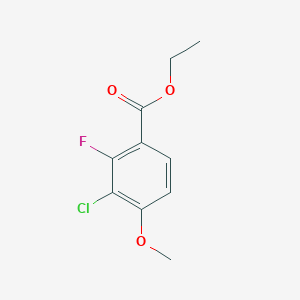
![[S(R)]-N-[(1S)-2-(diphenylphosphino)-1-phenylethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290505.png)


![[S(R)]-N-[(1S)-1-[3',5'-bis(1,1-dimethylethyl)-4'-methoxy[1,1'-biphenyl]-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290528.png)


